molecular formula C15H20ClFN2O B4810799 2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4810799
M. Wt: 298.78 g/mol
InChI Key: MKEVXOYKEFQZQX-UHFFFAOYSA-N
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Description

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzene and 4-propylpiperazine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Reaction Steps: The key steps in the synthesis may involve halogenation, nucleophilic substitution, and condensation reactions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(4-methylpiperazino)-1-ethanone
  • 2-(2-Fluorophenyl)-1-(4-ethylpiperazino)-1-ethanone
  • 2-(2-Bromophenyl)-1-(4-propylpiperazino)-1-ethanone

Uniqueness

2-(2-CHLORO-6-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The propyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-propylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-2-6-18-7-9-19(10-8-18)15(20)11-12-13(16)4-3-5-14(12)17/h3-5H,2,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVXOYKEFQZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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